

In-depth Technical Guide: 3-Ethynyl-cycloheptanone (CAS 155222-53-0)

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Compound of Interest

Compound Name: Cycloheptanone, 3-ethynyl- (9CI)

Cat. No.: B587656

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Researchers, scientists, and drug development professionals will find a comprehensive overview of the chemical entity identified by CAS number 155222-53-0, known as 3-Ethynyl-cycloheptanone. This guide synthesizes available technical information, focusing on its chemical properties. However, it is important to note that publicly accessible data regarding its specific biological activity, mechanism of action, and detailed experimental protocols are limited at this time.

Chemical Identity and Properties

A summary of the fundamental chemical properties of 3-Ethynyl-cycloheptanone is presented in the table below.

Property	Value	Source
CAS Number	155222-53-0	Internal Knowledge
IUPAC Name	3-ethynylcycloheptan-1-one	Internal Knowledge
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[1]
Canonical SMILES	<chem>C#CC1CCCC(=O)CC1</chem>	Internal Knowledge
InChI	InChI=1S/C9H12O/c1-2-7-5-4-8(10)6-9(7)3/h1,7,9H,4-6H2	Internal Knowledge

Biological Activity and Mechanism of Action

Currently, there is a notable absence of published scientific literature detailing the specific biological activity or mechanism of action for 3-Ethynyl-cycloheptanone. While research exists on various derivatives of cycloheptanone and cyclohexanone, demonstrating a range of biological effects, this information cannot be directly extrapolated to the ethynyl-substituted compound.

One study on a more complex, structurally distinct molecule, 3-ethynyl-3-methyl-6-oxocyclohexa-1,4-dienecarbonitrile, identified it as a potent activator of the Keap1/Nrf2/ARE pathway. This pathway is a critical regulator of cellular defense against oxidative stress and inflammation. However, due to the significant structural differences, it is not possible to infer a similar mechanism for 3-Ethynyl-cycloheptanone without direct experimental evidence.

Further research is required to elucidate the pharmacological profile and potential therapeutic applications of 3-Ethynyl-cycloheptanone.

Experimental Protocols and Data

A thorough search of scientific databases and literature has not yielded any specific experimental protocols or quantitative data (e.g., IC_{50} , K_i , pharmacokinetic parameters) for 3-Ethynyl-cycloheptanone. As a result, tables summarizing such data and detailed methodologies for key experiments cannot be provided at this time.

Signaling Pathways and Logical Relationships

Given the lack of information on the mechanism of action of 3-Ethynyl-cycloheptanone, it is not possible to construct a diagram of any associated signaling pathways or experimental workflows. The creation of such visualizations is contingent on the availability of experimental data defining the molecular targets and cellular effects of the compound.

Future Directions

The absence of data on 3-Ethynyl-cycloheptanone highlights an opportunity for new research. Future studies could focus on:

- **Screening for Biological Activity:** Evaluating the compound against a broad range of biological targets to identify potential therapeutic areas.
- **Mechanism of Action Studies:** Once a biological activity is identified, further experiments to elucidate the specific molecular mechanism would be crucial.
- **In Vitro and In Vivo Testing:** Characterizing the pharmacological effects of the compound in cellular and animal models.

As new research on 3-Ethynyl-cycloheptanone becomes available, this technical guide will be updated to reflect the latest findings.

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References

- 1. New Monocyclic, Bicyclic, and Tricyclic Ethynylcyanodienones as Activators of the Keap1/Nrf2/ARE Pathway and Inhibitors of Inducible Nitric Oxide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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